N-(2-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
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Overview
Description
N-(2-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring, a fluorophenyl group, and a carbamoylphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminobenzamide, 3-fluorobenzyl bromide, and ethyl acetoacetate.
Formation of Intermediate: The first step involves the reaction of 2-aminobenzamide with ethyl acetoacetate under acidic conditions to form an intermediate compound.
Substitution Reaction: The intermediate is then subjected to a nucleophilic substitution reaction with 3-fluorobenzyl bromide in the presence of a base such as potassium carbonate.
Cyclization: The resulting product undergoes cyclization under reflux conditions to form the desired pyridine ring structure.
Purification: The final compound is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols can be used.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, the compound can be used in studies involving enzyme inhibition and protein-ligand interactions. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.
Medicine
In medicine, N-(2-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the specific enzyme and the binding affinity of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-(2-carbamoylphenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
- N-(2-carbamoylphenyl)-1-[(3-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
- N-(2-carbamoylphenyl)-1-[(3-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
Uniqueness
Compared to similar compounds, N-(2-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is unique due to the presence of the fluorine atom on the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties. The fluorine atom can enhance the compound’s stability, increase its lipophilicity, and improve its ability to interact with biological targets.
Properties
IUPAC Name |
N-(2-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O3/c21-15-5-3-4-13(10-15)11-24-12-14(8-9-18(24)25)20(27)23-17-7-2-1-6-16(17)19(22)26/h1-10,12H,11H2,(H2,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMNONNMFVPNAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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